molecular formula C27H33N3 B1240833 Tubulosan

Tubulosan

Número de catálogo: B1240833
Peso molecular: 399.6 g/mol
Clave InChI: AIZBUQBFRLEIBW-LXFCCGDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tubulosan, derived from Cistanche tubulosa, is a traditional Chinese medicine (TCM) formulation with demonstrated neuroprotective effects in Parkinson’s disease (PD) models. Its primary mechanism involves promoting the expression and secretion of glial cell line-derived neurotrophic factor (GDNF), a critical protein for dopaminergic neuron survival and function . In both in vitro (MES23.5 cells) and in vivo (MPTP-induced PD rats) studies, Tubulosan significantly reduced apoptosis, upregulated tyrosine hydroxylase (TH) expression (a marker of dopaminergic neuron integrity), and improved motor deficits . Notably, Tubulosan enhances endogenous GDNF levels, circumventing the blood-brain barrier (BBB) limitations associated with exogenous GDNF administration . Its composition includes phenylethanoid glycosides like echinacoside (ECH) and acteoside, which synergistically contribute to its therapeutic profile .

Propiedades

Fórmula molecular

C27H33N3

Peso molecular

399.6 g/mol

Nombre IUPAC

(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1

Clave InChI

AIZBUQBFRLEIBW-LXFCCGDJSA-N

SMILES isomérico

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5

SMILES canónico

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Tubulosan and Key Neuroprotective Agents

Compound Mechanism of Action Delivery Method Efficacy in PD Models Clinical Advantages/Limitations References
Tubulosan ↑ Endogenous GDNF; Modulates Bcl2/Bax ratio (anti-apoptotic) Oral administration - 50% ↓ apoptosis in MES23.5 cells (250 µg/mL)
- ↑ TH expression by 40% (vs. MPTP controls)
- Improved motor activity in PD rats
Non-invasive; TCM-based formulation; Multi-target action
GDNF Direct neurotrophic support Intracerebral injection - Restores 70% DA neurons in MPTP mice
- Improves rigidity and tremor
Limited by invasive delivery; BBB impermeability; high cost
Echinacoside (ECH) Antioxidant; stabilizes mitochondrial membrane potential Oral/IV administration - 30% ↑ cell viability in 6-OHDA-treated PC12 cells
- Reduces oxidative stress markers (e.g., ROS ↓ 25%)
Requires high doses; often used in combination therapies
Madopar DA precursor (symptomatic relief) Oral administration - Transient motor improvement
- No neuroprotective effect
High relapse risk; long-term side effects (dyskinesia)

Key Findings :

  • GDNF vs. Tubulosan: While GDNF directly rescues dopaminergic neurons, its clinical utility is hindered by invasive delivery and BBB limitations. Tubulosan’s induction of endogenous GDNF offers a non-invasive alternative, achieving comparable neuroprotection in preclinical models .
  • ECH vs. Tubulosan : ECH, a component of Tubulosan, shows standalone antioxidant effects but lacks Tubulosan’s multi-target efficacy (e.g., GDNF modulation, apoptosis inhibition) .

Experimental Data and Dose-Dependent Effects

Table 2: Dose-Response Outcomes of Tubulosan in Preclinical Studies

Study Model Parameter Measured Low Dose (100 µg/mL) Moderate Dose (200 µg/mL) High Dose (250 µg/mL) Reference
MES23.5 Cells Apoptosis Rate 18% (n.s.) 15% (p<0.05) 12% (p<0.01)
MPTP Mice TH Expression (SN) 1.2-fold ↑ 1.5-fold ↑ 1.6-fold ↑
PD Rats Rear Frequency (Open Field) 8 ± 2 (n.s.) 12 ± 3 (p<0.05) 14 ± 3 (p<0.01)

Notes:

  • Apoptosis rates in MES23.5 cells decreased dose-dependently, with high-dose Tubulosan showing statistically significant reductions compared to vehicle (p<0.01) .
  • TH expression improvements plateaued at moderate doses, suggesting a threshold effect for GDNF modulation .

Structural and Functional Similarities

Similarly, ECH and acteoside within Tubulosan contribute to its antioxidant properties, paralleling standalone compounds like coenzyme Q10 but with enhanced BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulosan
Reactant of Route 2
Tubulosan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.